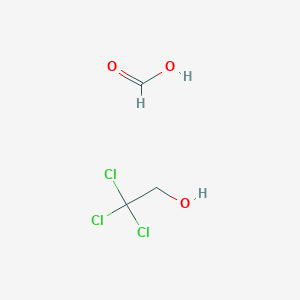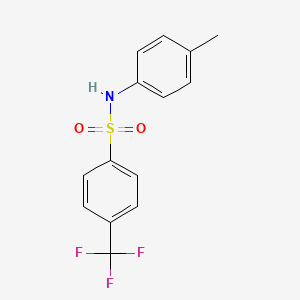
Hexafluoroisopropyl isopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroisopropyl isopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoroisopropyl and isopropyl groups attached to a carbonate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexafluoroisopropyl isopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The starting materials, hexafluoroisopropanol and isopropyl chloroformate, are readily available and can be sourced from commercial suppliers.
Analyse Des Réactions Chimiques
Types of Reactions: Hexafluoroisopropyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexafluoroisopropyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and labeling studies.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which hexafluoroisopropyl isopropyl carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The hexafluoroisopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The carbonate moiety can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further react with other compounds.
Comparaison Avec Des Composés Similaires
Hexafluoroisopropyl isopropyl carbonate can be compared with other similar compounds, such as:
Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.
Isopropyl Carbonate: A simpler carbonate compound with different reactivity and applications.
Fluorinated Carbonates: A class of compounds with varying degrees of fluorination and unique chemical properties.
Uniqueness: this compound stands out due to its combination of hexafluoroisopropyl and isopropyl groups, which impart unique stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Propriétés
Formule moléculaire |
C7H8F6O3 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl propan-2-yl carbonate |
InChI |
InChI=1S/C7H8F6O3/c1-3(2)15-5(14)16-4(6(8,9)10)7(11,12)13/h3-4H,1-2H3 |
Clé InChI |
NVMFMPGRXHZIGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

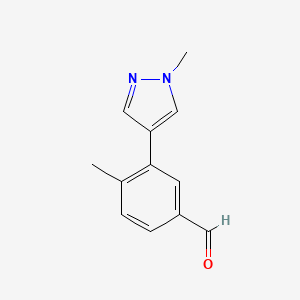
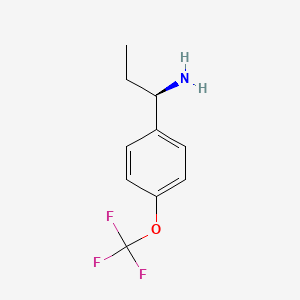

![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
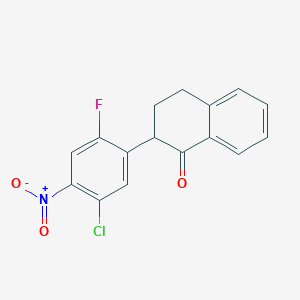
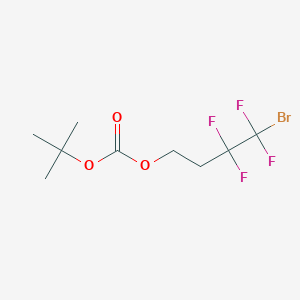

![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
